

## AZD1940 Clinical Trial Failure: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of **AZD1940**, a peripherally selective cannabinoid agonist.

## Frequently Asked Questions (FAQs)

Q1: What was the intended mechanism of action for AZD1940?

**AZD1940** was developed by AstraZeneca as a peripherally selective cannabinoid agonist, binding with high affinity to both CB1 and CB2 receptors.[1] The primary goal was to achieve analgesia for neuropathic pain by acting on peripheral cannabinoid receptors, thereby avoiding the psychoactive side effects associated with central CB1 receptor activation in the brain.[2][3] [4] Preclinical studies in animal models had shown promising results, indicating robust analgesic effects in inflammatory and neuropathic pain with low brain uptake.[2][3]

Q2: Why did AZD1940 fail in human clinical trials?

**AZD1940** ultimately failed in clinical trials due to a combination of two primary factors:

• Lack of Efficacy: In human studies, **AZD1940** did not demonstrate a statistically significant analgesic effect compared to placebo.[3][5][6] This was observed in a trial for post-operative pain after third molar removal and in a capsaicin-induced pain model.[5][6]



Unexpected Central Nervous System (CNS) Side Effects: Despite being designed for peripheral action, AZD1940 produced significant CNS-related adverse events.[1][5] These side effects included postural dizziness, nausea, hypotension, headache, and subjective feelings of being "sedated" and "high," which are characteristic of central cannabinoid activity.[5][6] The emergence of these dose-dependent CNS effects suggested that the peripheral selectivity observed in animal models did not translate to humans at the doses tested.[3][6]

# **Troubleshooting Guide for Cannabinoid Agonist Development**

This guide addresses potential issues that researchers might encounter when developing peripherally restricted cannabinoid agonists, drawing lessons from the **AZD1940** trials.

Issue 1: Preclinical analgesic efficacy does not translate to human trials.

- Possible Cause: Species-specific differences in drug metabolism, receptor pharmacology, or
  the blood-brain barrier integrity can lead to discrepancies between animal models and
  human outcomes. While AZD1940 showed low brain uptake in rats and primates, this may
  not have been fully replicated in humans, leading to central effects at doses required for
  analgesia.[3]
- Troubleshooting/Solution:
  - Early Human Microdosing Studies: Conduct early-phase human studies with radiolabeled compounds (like [11C]AZD1940) to assess brain penetration and receptor occupancy using techniques like Positron Emission Tomography (PET).[7]
  - Refined Preclinical Models: Utilize a battery of predictive animal models that more closely mimic the human pain condition being targeted.
  - Allometric Scaling: Employ advanced pharmacokinetic/pharmacodynamic (PK/PD)
    modeling and allometric scaling to better predict human dosage and exposure from
    preclinical data.

Issue 2: Emergence of unexpected on-target central nervous system (CNS) side effects.



- Possible Cause: The therapeutic window for achieving peripheral analgesia without central side effects may be very narrow or non-existent for the compound. For AZD1940, the doses that might have produced analgesia also led to intolerable CNS effects.
- Troubleshooting/Solution:
  - Receptor Subtype Selectivity: Develop agonists with higher selectivity for the CB2 receptor, which is primarily expressed in immune cells and is not associated with psychoactive effects.[2]
  - Biased Agonism: Investigate "biased agonists" that selectively activate specific downstream signaling pathways of the CB1 receptor (e.g., G-protein signaling over βarrestin pathways) to separate analysesic effects from unwanted side effects.
  - Prodrug Strategies: Design prodrugs that are inactive until they are metabolized to the active form in peripheral tissues, limiting CNS exposure.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the clinical trial of **AZD1940** in patients undergoing third molar surgical removal.

Table 1: Analgesic Efficacy of AZD1940 vs. Placebo and Naproxen



| Outcome Measure                  | AZD1940 (800 μg)                             | Placebo | Naproxen (500 mg)                                |
|----------------------------------|----------------------------------------------|---------|--------------------------------------------------|
| Pain VAS AUC0-8h                 | No significant difference from placebo       | -       | Statistically significant reduction (p < 0.0001) |
| VASJM AUC0-8h                    | No significant<br>difference from<br>placebo | -       | Statistically significant reduction (p < 0.0001) |
| Request for Rescue<br>Medication | No significant difference from placebo       | -       | Significantly fewer patients requested rescue    |
| Time to Rescue<br>Medication     | No significant<br>difference from<br>placebo | -       | Significantly longer time to rescue              |

VAS AUC0-8h: Area under the curve for the visual analog scale of ongoing pain from 0 to 8 hours post-surgery.[5] VASJM AUC0-8h: Area under the curve for the visual analog scale of pain on jaw movement from 0 to 8 hours post-surgery.[5]

Table 2: Common Adverse Events Reported for AZD1940

| Adverse Event      | Incidence in AZD1940 Group |
|--------------------|----------------------------|
| Postural Dizziness | 80%                        |
| Nausea             | 26%                        |
| Hypotension        | 21%                        |
| Headache           | 13%                        |

Data from a study where patients received a single 800 µg oral dose of AZD1940.[5]

## **Experimental Protocols**

Protocol 1: Evaluation of Analgesic Efficacy in Post-Operative Dental Pain



- Study Design: A randomized, double-blind, placebo-controlled study.[5]
- Participants: 151 patients scheduled for the surgical removal of an impacted lower third molar.[5]
- Treatment Arms:
  - Single oral dose of 800 μg AZD1940 (n=61)
  - Placebo (n=59)
  - Naproxen 500 mg (active control) (n=31)
- Procedure: The study drug was administered 1.5 hours before surgery.[5]
- Primary Outcome Measures:
  - Ongoing post-operative pain was assessed using a 100 mm visual analog scale (VAS) at multiple time points over 8 hours. The primary variable was the area under the curve for ongoing pain (VAS AUC0-8h).[5]
  - Pain on jaw movement was also assessed using a VAS (VASJM AUC0-8h).[5]
- Secondary Outcome Measures:
  - Time to request for rescue medication (acetaminophen).
  - Subjective cannabinoid effects were assessed using the Visual Analog Mood Scale (VAMS), which included items like "sedated" and "high".[5]

### **Visualizations**





Click to download full resolution via product page

Caption: Simplified signaling pathway of **AZD1940** at CB1 and CB2 receptors.





Click to download full resolution via product page

Caption: Workflow of a typical clinical trial for an analgesic, like AZD1940.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD1940 Clinical Trial Failure: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#why-did-azd1940-fail-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com